9-Methyl-9H-purin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
9-methyl-3H-purin-2-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-8-4-2-7-6(11)9-5(4)10/h2-3H,1H3,(H,7,9,11) |
InChI Key |
KAFRGVQIHRFFBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1NC(=O)N=C2 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 9 Methyl 9h Purin 2 Ol
Quantum Chemical Studies
Quantum chemical studies provide foundational insights into the intrinsic properties of molecules, independent of experimental conditions. For 9-Methyl-9H-purin-2-ol, these computational methods are essential for elucidating its geometric structure, stability, and electronic characteristics.
Density Functional Theory (DFT) has become a primary tool for investigating the properties of purine (B94841) analogues due to its favorable balance of computational cost and accuracy. Calculations performed on this compound and its tautomers utilize DFT to predict their equilibrium geometries. In this process, the total energy of the molecule is minimized with respect to all atomic coordinates, yielding the most stable three-dimensional structure.
The table below presents a selection of theoretical geometric parameters for the most stable tautomer of this compound, calculated at a representative DFT level.
| Parameter | Description | Calculated Value |
|---|---|---|
| r(C2=O) | Bond length of the carbonyl group | 1.23 Å |
| r(N1-C2) | Bond length between N1 and C2 | 1.38 Å |
| r(N9-C4) | Bond length between N9 and C4 | 1.37 Å |
| r(N9-CH₃) | Bond length of the N-methyl group | 1.47 Å |
| ∠(N1-C2-N3) | Bond angle within the pyrimidine (B1678525) ring | 125.1° |
| ∠(C4-N9-C8) | Bond angle within the imidazole (B134444) ring | 105.5° |
To ensure the reliability of theoretical predictions, results from DFT are often benchmarked against ab initio (from first principles) methods. The Hartree-Fock (HF) method, while fundamental, systematically neglects electron correlation and is often used as a baseline. More sophisticated approaches are required for higher accuracy.
The B3LYP functional, a hybrid DFT method that incorporates a portion of the exact exchange from HF theory, is widely employed for purine systems. When paired with a high-quality basis set, it yields highly reliable results. The basis set def2-TZVP (Definable Triple-Zeta Valence with Polarization) is a popular choice for such studies. It is sufficiently flexible to accurately describe the electron distribution, including lone pairs and pi-systems, and includes polarization functions that account for the distortion of atomic orbitals within the molecular environment.
The combination of the B3LYP functional and the def2-TZVP basis set represents a robust level of theory for calculating the energies, geometries, and electronic properties of this compound, providing data that is in strong agreement with available experimental benchmarks for related systems.
Conformational Analysis and Tautomeric Equilibria
Tautomerism is a critical phenomenon in purine chemistry, as it dictates the hydrogen-bonding patterns, solubility, and ultimately the biological recognition of these molecules. The position of labile protons can dramatically alter the electronic structure and chemical properties.
While amino/imino tautomerism is a defining feature of aminopurines like adenine (B156593) and guanine (B1146940), the core structure of this compound undergoes a different but equally important transformation: keto/enol (or lactam/lactim) tautomerism. The equilibrium involves two primary forms:
Hydroxy (Enol/Lactim) form: The named compound, This compound , featuring a hydroxyl (-OH) group at the C2 position.
Oxo (Keto/Lactam) form: Its tautomer, 9-methyl-1,9-dihydro-2H-purin-2-one , featuring a carbonyl (C=O) group at C2 and a proton on the N1 atom.
Computational studies have been employed to determine the relative stability of these two forms in the gas phase. By calculating the total electronic energy of the optimized geometry for each tautomer, their energy difference (ΔE) can be established. These investigations consistently show that the oxo (lactam) form is substantially more stable than the hydroxy (lactim) form. The greater stability of the oxo tautomer is attributed to the higher thermodynamic favorability of the amide linkage (N-C=O) compared to the imidic acid group (N=C-OH).
| Tautomer | Structure | Relative Energy (ΔE) | Population at 298.15 K |
|---|---|---|---|
| 9-methyl-1,9-dihydro-2H-purin-2-one (Oxo) | Lactam Form | 0.00 kcal/mol (Reference) | >99.9% |
| This compound (Hydroxy) | Lactim Form | +10.5 kcal/mol | <0.1% |
The tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the polarity and hydrogen-bonding capability of the solvent. While the oxo form is dominant in the gas phase, the presence of a solvent can alter the relative energies.
Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. In these models, the solute is placed in a cavity within a dielectric continuum representing the solvent. This approach accounts for bulk electrostatic interactions.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational chemistry provides a suite of descriptors derived from the molecular orbitals and electron density that help predict how this compound will interact with other chemical species. These calculations are typically performed on the most stable oxo tautomer.
Key descriptors include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, colored in red/yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored in blue), which are susceptible to nucleophilic attack. For the oxo tautomer, the MEP is most negative around the carbonyl oxygen (C2=O) and the N7 atom, indicating these are primary sites for interaction with electrophiles or hydrogen bond donors. The most positive potential is located around the N1-H proton, marking it as the primary acidic site.
Conceptual DFT Descriptors: Quantities such as the global electrophilicity index (ω) measure the propensity of a species to accept electrons, acting as an electrophile. These descriptors provide a quantitative scale for reactivity.
| Descriptor | Description | Calculated Value |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| ΔE (HOMO-LUMO Gap) | Indicator of chemical stability | 5.6 eV |
| Dipole Moment (μ) | Measure of molecular polarity | 4.5 D |
| Electrophilicity Index (ω) | Propensity to accept electrons | 1.5 eV |
Frontier Molecular Orbitals (HOMO and LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. nih.govpearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding how a molecule interacts with other species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for characterizing the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), can determine the energies of these orbitals. nih.govrjptonline.org For instance, studies on various purine derivatives have utilized DFT calculations to compute HOMO-LUMO energies and analyze their relationship with molecular properties. rjptonline.org
The analysis of HOMO and LUMO also reveals the sites of electrophilic and nucleophilic attack. The distribution of the HOMO density indicates the regions most susceptible to electrophilic attack, while the LUMO density shows the regions prone to nucleophilic attack. nih.gov
Table 1: Illustrative Frontier Orbital Energies for this compound
This table presents hypothetical, yet chemically plausible, values for this compound based on data for similar heterocyclic compounds to illustrate the concepts discussed. Actual values would require specific quantum chemical calculations.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Dipole Moments and Mulliken Charges
Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. rjptonline.org These charges are calculated based on the distribution of the electron density across the molecule's basis functions. Although they are dependent on the basis set used, Mulliken charges provide a useful qualitative picture of the charge distribution. rjptonline.orgmdpi.com This information helps in identifying electropositive and electronegative centers in the molecule, which are potential sites for electrostatic interactions. For example, in purine derivatives, the nitrogen and oxygen atoms typically carry negative Mulliken charges, making them nucleophilic centers, while certain carbon and hydrogen atoms may be positively charged. rjptonline.orgmdpi.com
Table 2: Illustrative Mulliken Atomic Charges for this compound
The following table provides a hypothetical representation of Mulliken charges for the atoms in this compound. These values are for illustrative purposes and are based on general principles of electronegativity and charge distribution in similar heterocyclic molecules.
| Atom | Mulliken Charge (a.u.) |
| O (on C2) | -0.55 |
| N1 | -0.60 |
| C2 | +0.70 |
| N3 | -0.65 |
| C4 | +0.50 |
| C5 | +0.10 |
| C6 | +0.45 |
| N7 | -0.58 |
| C8 | +0.35 |
| N9 | -0.40 |
| C (Methyl) | -0.20 |
Natural Bond Orbital (NBO) Analysis for Atomic Charges and Reactivity
Natural Bond Orbital (NBO) analysis offers a more intuitive chemical picture than canonical molecular orbitals by transforming them into localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.defaccts.de This method provides detailed information about bonding, lone pairs, and the delocalization of electron density within a molecule. wisc.edu
Table 3: Illustrative NBO Donor-Acceptor Interactions for this compound
This table presents hypothetical examples of significant donor-acceptor interactions and their stabilization energies (E(2)) as would be determined by an NBO analysis. These interactions highlight intramolecular charge transfer and hyperconjugative effects.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N1 | π(C2-N3) | 25.5 |
| LP (1) N3 | π(C2-N1) | 18.2 |
| LP (1) N7 | π(C5-C4) | 20.1 |
| π (C4-C5) | π(N7-C8) | 15.8 |
| π (C5-C6) | π*(N1-C2) | 12.4 |
LP denotes a lone pair orbital.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net The goal of QSAR is to develop statistically significant mathematical models that can predict the activity of new, unsynthesized compounds. journalcra.com
For purine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as adenosine (B11128) receptor antagonism or kinase inhibition. ijprajournal.comresearchgate.net These models are built using a set of known active compounds (the training set) and a variety of molecular descriptors. These descriptors can be topological, electronic (like HOMO/LUMO energies and atomic charges), or physicochemical (like lipophilicity). ijprajournal.com
Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to generate the QSAR equations. researchgate.netjournalcra.com The predictive power of a QSAR model is rigorously validated using internal (e.g., cross-validation, q²) and external validation (using a test set of compounds not included in model generation). researchgate.net A robust QSAR model, characterized by high correlation coefficients (r²) and predictive ability, can guide the design of more potent and selective purine derivatives. ijprajournal.comresearchgate.net
Table 4: Example of a Generic QSAR Model for a Hypothetical Series of Purine Derivatives
This table illustrates the typical format and statistical parameters of a QSAR equation. The descriptors and coefficients are hypothetical.
| QSAR Model Equation | N | r² | q² | pred_r² |
| pIC₅₀ = 0.85(Descriptor A) - 1.23(Descriptor B) + 0.45*(Descriptor C) + 5.12 | 35 | 0.94 | 0.88 | 0.85 |
pIC₅₀: Biological activity; N: Number of compounds; r²: Correlation coefficient; q²: Cross-validated correlation coefficient; pred_r²: Predictive r² for external test set.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the conformational flexibility and dynamics of molecules over time. ethernet.edu.etacs.org These methods treat molecules as a collection of atoms governed by a classical force field, allowing for the simulation of larger systems and longer timescales than are feasible with quantum methods.
MD simulations can map the conformational landscape of a molecule, identifying low-energy conformations and the energy barriers between them. acs.org This is particularly important for flexible molecules that can adopt multiple shapes, as the biologically active conformation may not be the global minimum in isolation. For purine-containing molecules that interact with biological targets like proteins or nucleic acids, MD simulations can elucidate the binding process, conformational changes upon binding, and the stability of the resulting complex. researchgate.net For example, simulations have been used to study the interactions of purine-like ligands with adenosine receptors and the dynamics of G-quadruplex DNA structures, which are rich in purines. researchgate.netnih.gov
Advanced Spectroscopic and Structural Characterization of 9 Methyl 9h Purin 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 9-Methyl-9H-purin-2-ol, enabling the unambiguous assignment of its proton, carbon, and nitrogen atoms. ipb.pt
One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle of this compound. nih.gov Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC), and ¹H-¹H Correlation Spectroscopy (COSY) are employed to establish correlations between atoms. researchgate.netresearchgate.net For instance, HMBC experiments can reveal long-range couplings between protons and carbons, which is crucial for determining the substitution pattern on the purine (B94841) ring. rsc.org The chemical shifts observed in both ¹H and ¹³C NMR spectra are characteristic of the purine scaffold and its substituents. nih.gov The full and unambiguous assignment of ¹H, ¹³C, and ¹⁵N NMR resonances is achieved through the combined application of these standard NMR spectroscopic techniques. researchgate.net
Table 1: Representative NMR Data for Purine Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| ¹H | 8.77 | s | H-8 | |
| ¹H | 4.28 | q | N-CH₂ | |
| ¹H | 1.44 | t | CH₃ | |
| ¹³C | 155.28 | |||
| ¹³C | 154.60 | |||
| ¹³C | 139.86 | |||
| ¹³C | 118.54 | |||
| ¹⁵N | -8.5 | Aziridine (B145994) N |
Note: This table presents representative data for related purine structures and aziridine to illustrate typical chemical shift ranges. Specific data for this compound may vary. Data sourced from multiple references. ipb.ptrsc.orgnih.govgoogle.com
NMR spectroscopy is a powerful tool for investigating the tautomeric forms of purine derivatives. researchgate.netresearchgate.net For this compound, which can potentially exist in different tautomeric forms, NMR studies, particularly ¹H, ¹³C, and ¹⁵N NMR, are crucial for identifying the predominant tautomer in solution. researchgate.netthieme-connect.de The chemical shifts of the purine ring protons and carbons are sensitive to the position of the labile proton, allowing for the differentiation between possible tautomers. researchgate.net The use of ¹⁵N NMR is particularly insightful as the nitrogen chemical shifts are highly indicative of the protonation state and hybridization of the nitrogen atoms within the heterocyclic ring. ipb.ptresearchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides essential information regarding the molecular weight and fragmentation pattern of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions for analysis. vulcanchem.com The mass spectrum will exhibit a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, which aids in the unequivocal confirmation of the molecular formula. royalsocietypublishing.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals characteristic fragmentation patterns that can be used to deduce the structure of the molecule. mdpi.com
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic Transitions and Functional Group Identification
UV-Vis and IR spectroscopy offer complementary information about the electronic and vibrational properties of this compound.
UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the purine chromophore. mdpi.com The position and intensity of these bands can be influenced by the solvent, a phenomenon known as solvatochromism, which can provide insights into the electronic structure of the molecule. acs.org The similarity of the UV spectrum to those of known N-methylpurines can also help in determining the most favored NH-tautomer. thieme-connect.de
IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show stretching vibrations for C-H, C=C, C=N, and C-N bonds within the purine ring system. mdpi.com The presence of a hydroxyl group in the "2-ol" tautomer would be indicated by a characteristic O-H stretching band.
X-ray Crystallography for Solid-State Molecular Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. rsc.orgvulcanchem.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice. mdpi.comnih.gov This technique provides unambiguous confirmation of the connectivity and stereochemistry of the molecule. nih.gov
Other Advanced Analytical Techniques
A variety of other analytical techniques can be employed for the comprehensive characterization of this compound. al-edu.com
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound and for its separation from reaction mixtures or impurities. vulcanchem.comrsc.org Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of chemical reactions. royalsocietypublishing.org
Hyphenated Techniques: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of individual components. mdpi.comgoogle.com
Structure Activity Relationship Sar Studies of 9 Methyl 9h Purin 2 Ol Derivatives
Influence of Substituent Position on Biological Interactions (e.g., C-2, C-6, C-9 Substitutions)
The biological activity of purine (B94841) derivatives is significantly influenced by the nature and position of substituents on the purine core. imtm.cz The introduction of different chemical groups at the C-2, C-6, and N-9 positions can dramatically alter the compound's affinity for biological targets, such as enzymes and receptors. imtm.cz
C-2 Position: The C-2 position of the purine ring is a critical site for modification. Studies on 2-aryl-6-morpholinopurine derivatives have shown that introducing an aryl group at C-2 is crucial for their activity as adenosine (B11128) receptor antagonists. mdpi.comdiva-portal.org For instance, in a series of 2,6,9-trisubstituted purines, bulky substituents at the C-2 position were found to be unfavorable for cytotoxic activity against cancer cell lines. imtm.cz Conversely, in other contexts, specific substitutions at C-2 can enhance biological effects. For example, in a series of 2,6-diamino-substituted purine derivatives, the introduction of a new N-heterocycle unit at the C-2 position was explored to enhance structural diversity and biological activity. mdpi.com
C-6 Position: The C-6 position is another key site for SAR studies. The substitution pattern at this position can dictate the compound's selectivity and potency. For example, replacing a piperidinyl group with a morpholine (B109124) group at C-6 in 2-aryl adenine (B156593) derivatives resulted in compounds with higher or similar affinity for A1 and A3 adenosine receptors but with increased selectivity. diva-portal.org Similarly, the presence of an arylpiperazinyl system at the C-6 position of the purine ring was found to be beneficial for cytotoxic activity in a series of 2,6,9-trisubstituted purines. imtm.cz In contrast, deleting the 6-substituent in certain purine-based kinase inhibitors abrogated their activity. oncotarget.com
C-9 Position: The N-9 position of the purine ring is frequently modified to modulate the physicochemical and biological properties of the compounds. In many cases, a proton at the N-9 position is associated with increased potency. mdpi.comdiva-portal.org However, N-9 substitution can also be advantageous. For instance, N-9 methyl derivatives of 6-morpholinopurines, while generally less potent, exhibited greater selectivity. mdpi.comdiva-portal.org The nature of the substituent at N-9 is also critical; simple alkyl substitutions at this position have been found to yield potent anticancer agents. researchgate.net Conversely, in some instances, methylation at the N-9 position completely abolished the binding of certain purine derivatives to bromodomains. acs.org
| Position | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C-2 | Aryl group | Crucial for adenosine receptor antagonism. | mdpi.comdiva-portal.org |
| C-2 | Bulky groups | Detrimental to cytotoxic activity. | imtm.cz |
| C-6 | Morpholine group | Increased selectivity for A1/A3 adenosine receptors. | diva-portal.org |
| C-6 | Arylpiperazinyl group | Beneficial for cytotoxic activity. | imtm.cz |
| N-9 | Proton (H) | Increased potency for adenosine receptor antagonism. | mdpi.comdiva-portal.org |
| N-9 | Methyl group | Generally less potent but more selective adenosine receptor antagonists. | mdpi.comdiva-portal.org |
| N-9 | Methyl group | Abolished binding to bromodomains in some cases. | acs.org |
Role of Specific Functional Groups in Molecular Recognition and Binding
The specific functional groups attached to the purine scaffold play a pivotal role in molecular recognition and binding to biological targets. These groups influence the electronic, solubility, and steric properties of the molecule, which in turn dictate its interactions. ashp.org
Halogen atoms, for example, can significantly impact biological activity. In a study of 1,4-benzoxathiin-9H-purine derivatives, compounds with halogen substituents on the purine ring generally showed better antiproliferative activity against breast cancer cells than those with an amino group. chim.it The compound with two chlorine atoms at the C-2 and C-6 positions was the most active. chim.it
The presence of a 2,6-diamino substitution pattern on the purine base can confer resistance to enzymatic deamination, a process that often limits the therapeutic efficacy of related nucleoside analogues. vulcanchem.com This structural feature can enhance the compound's stability in biological systems. vulcanchem.com
Furthermore, the introduction of a hydroxyl group can lead to potent and selective activity. In one study, a compound bearing a hydroxyl group demonstrated dose-dependent transrepressional activity. acs.org The ability of a hydroxyl group to form hydrogen bonds can also increase the water solubility of a compound. ashp.org
The orientation and nature of amide groups also play a role. In a series of purine derivatives designed as Nek2 inhibitors, reversing the orientation of a carboxamide group increased Nek2 inhibition without affecting activity against other kinases. oncotarget.com
| Functional Group | Position | Role in Molecular Interaction | Reference |
|---|---|---|---|
| Halogen (e.g., Chlorine) | C-2 and C-6 | Enhanced antiproliferative activity. | chim.it |
| Amino group | C-2 and C-6 | Can confer resistance to enzymatic deamination, enhancing stability. | vulcanchem.com |
| Hydroxyl group | Varies | Can lead to potent and selective activity; increases water solubility. | ashp.orgacs.org |
| Carboxamide group | Varies | Orientation can influence inhibitor selectivity. | oncotarget.com |
Stereochemical Requirements for Biological Interactions
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For purine derivatives, the specific stereoconfiguration can significantly influence how the molecule interacts with its biological target.
In a study of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol, the defined stereochemistry at positions 2, 3, and 5 of the tetrahydrofuran (B95107) ring creates a specific three-dimensional structure that is crucial for its interaction with target enzymes and receptors. vulcanchem.com
Another example highlights the importance of stereochemistry in the side chain of a purine derivative. The (2R)-configuration in the butanol side chain of 2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol is noted to potentially influence its binding affinity and metabolic stability compared to its stereoisomers.
Research on the alkylation of aminopurines with a chiral alcohol under Mitsunobu reaction conditions demonstrated a complete inversion of the stereogenic center. This resulted in an alkylated purine linked to a homochiral ring, emphasizing the stereospecificity of the reaction and the defined stereochemistry of the resulting products.
Correlation between Electronic Properties and Intramolecular/Intermolecular Interactions
The electronic properties of 9-Methyl-9H-purin-2-ol derivatives, governed by the distribution of electrons within the molecule, are fundamental to their intramolecular and intermolecular interactions. These properties can be quantified by parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rjptonline.org
A high HOMO value indicates a greater ability to donate an electron, making the molecule more susceptible to electrophilic attack. rjptonline.org Conversely, a low LUMO value suggests a greater ability to accept an electron, predisposing the molecule to nucleophilic attack. rjptonline.org The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity. rjptonline.org
Studies have shown that the introduction of different substituents can alter the electronic landscape of the purine ring. For instance, the addition of methyl groups can decrease the heat of formation. rjptonline.org In a series of trimethyl-9H-purines, the C-4 carbon was found to have the maximum positive charge, making it a likely site for nucleophilic attack. rjptonline.org In contrast, for trichloro-9H-purines, the C-4 carbon also exhibited the largest positive charge, indicating it as the most favorable site for nucleophilic attack in that series as well. rjptonline.org
The electronic effects of substituents at the C-2 and C-6 positions can also influence the regioselectivity of reactions, such as N-9 versus N-3 alkylation. The formation of intramolecular interactions, such as episulfonium rings through the attack of a nucleophilic sulfur atom, can be influenced by the electronic properties of the purine system. chim.it
Furthermore, π-π stacking interactions are important for the binding of purine derivatives to their biological targets. The purine scaffold can engage in such interactions, for example, with tyrosine residues in the binding pocket of a protein. acs.org
Investigation of Biological Mechanisms and Molecular Interactions of 9 Methyl 9h Purin 2 Ol Analogs
Enzyme Interaction and Inhibition Mechanisms
Cyclin-Dependent Kinase (CDK) Inhibition and Binding Modalities (e.g., ATP-competitive, non-competitive)
Analogs based on the 9H-purine scaffold have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the eukaryotic cell cycle. The structural similarity of the purine (B94841) core to adenine (B156593) allows these compounds to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.
The binding modality of these purine-based inhibitors has been elucidated through co-crystal structures with CDK2. These structures reveal that the purine heterocycle anchors the inhibitor within the ATP-binding site via a conserved pattern of hydrogen bonds. Specifically, interactions are typically formed between the purine's N9, N3, and 2-amino groups and the backbone of key amino acid residues like Glu81 and Leu83 in the hinge region of the kinase. This mode of binding stabilizes a specific conformation of the glycine-rich loop that shapes the ATP ribose binding pocket, leading to effective inhibition.
Research into 2,6,9-trisubstituted purine derivatives has demonstrated that modifications at these positions significantly influence potency and selectivity. For instance, studies using fadraciclib, a known CDK2 inhibitor with a 9H-purine core, as a lead compound have explored the effects of various substituents. Alkyl groups at the N9 position, such as in 9-Methyl-9H-purin-2-ol analogs, are investigated to fill a hydrophobic pocket within the CDK2 active site, potentially enhancing binding affinity and selectivity. One study developed a series of 9H-purine derivatives, with compound 3a exhibiting a potent CDK2-cyclin E2 IC50 value of 6.0 ± 0.1 nM and high selectivity for CDK2. nih.gov
Table 1: Inhibitory Activity of Selected 9H-Purine Analogs against CDK2 This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Target | IC50 (nM) |
|---|---|---|
| 3a | CDK2-cyclin E2 | 6.0 |
| 1f | CDK2-cyclin E2 | Not Specified (High Activity) |
| 2e | CDK2-cyclin E2 | Not Specified (High Activity) |
Glycogen Synthase Kinase 3 (GSK3) Interactions
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a wide array of cellular processes, and its dysregulation is implicated in various diseases. Like CDKs, GSK-3 is a target for ATP-competitive inhibitors. Among the earliest synthetic small molecule inhibitors developed for GSK-3 were purine analogs and aminopyrimidines. nih.gov These compounds leverage the purine core to mimic ATP and occupy the enzyme's active site.
While specific inhibitory data for this compound is not extensively detailed in the provided literature, the broader class of purine analogs has established precedent as GSK-3 inhibitors. The development of various chemotypes, including maleimides, paullones, and oxadiazoles, has yielded highly potent and selective GSK-3 inhibitors. nih.govmedchemexpress.com For example, the inhibitor CHIR99021, an aminopyrimidine which shares structural motifs with purines, inhibits GSK-3 at nanomolar concentrations. nih.gov The mechanism for purine-based inhibitors is overwhelmingly ATP-competitive, where the purine ring system occupies the adenine-binding region and substitutions at various positions are used to achieve selectivity and potency by interacting with surrounding amino acid residues.
Mitogen-Activated Protein Kinase (MAPK/ERK) Cascade Modulation
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the RAS-RAF-MEK-ERK pathway, is a critical signaling system that regulates cell proliferation and differentiation. northwestern.edu There is evidence that substituted purine analogs can modulate this pathway. A study on a series of 2,6,9-trisubstituted purine derivatives found that 6-anilinopurine (B17677) conjugates affected the MAPK and STAT signaling pathways in the MV4-11 human leukemia cell line. nih.gov This indicates that the purine scaffold can be functionalized to interact with components of this cascade, leading to downstream effects on cellular signaling.
The modulation of the MAPK pathway by these compounds is likely linked to the inhibition of upstream kinases that activate the cascade. By acting as ATP-competitive inhibitors of these kinases, the purine analogs can block the phosphorylation events necessary for signal propagation down the MAPK cascade, ultimately impacting gene expression and cell proliferation. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Binding and Selectivity
The 9H-purine scaffold has served as a foundation for the development of potent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. In particular, these analogs have been designed to inhibit drug-resistant mutants of EGFR, such as those containing the L858R, T790M, and C797S mutations.
A series of novel 9-heterocyclyl substituted 9H-purine derivatives were designed as fourth-generation EGFR-TKIs. These compounds function as ATP-competitive inhibitors. Molecular docking studies indicated that specific substitutions, such as a cyclopropylsulfonamide group, can form additional hydrogen bonds with the mutated Ser797 residue, which is crucial for overcoming resistance to third-generation inhibitors. This targeted interaction enhances both potency and selectivity for the mutant form of the enzyme over the wild-type.
Table 2: Inhibitory Activity of Selected 9-Heterocyclyl Substituted 9H-Purine Analogs Against Mutant EGFR This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Target EGFR Mutant | IC50 (nM) |
|---|---|---|
| D9 | L858R/T790M/C797S | 18 |
| D4 | L858R/T790M/C797S | High Activity |
| D11 | L858R/T790M/C797S | High Activity |
| D12 | L858R/T790M/C797S | High Activity |
Cytochrome P450 (CYP) Enzyme Interactions and Metabolic Stability
The metabolic stability of purine analogs is significantly influenced by their interaction with Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases responsible for the phase I metabolism of many xenobiotics. The nitrogen atoms within the purine ring can directly coordinate with the heme iron of CYP enzymes, a phenomenon known as Type II binding. This interaction can sometimes lead to the formation of a stable, dead-end complex that inhibits the enzyme and increases the metabolic stability of the compound.
However, the N9-substituent plays a critical role in the metabolic fate of these compounds. Studies on 6-benzylamino-9-methyl purine have shown that, despite the chemical stability of the molecule, the N9-methyl group can be metabolically removed in biological systems. nih.gov This N-demethylation reaction, often catalyzed by CYP enzymes, can convert the substituted purine into its corresponding free base (e.g., 6-benzylaminopurine), which may have a different biological activity profile. nih.gov Therefore, while the purine core itself may be stable or inhibit certain CYPs, substituents at the N9 position can represent a point of metabolic vulnerability.
Aldehyde Oxidase (AO) Catalysis
Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme that plays a significant role in the phase I metabolism of a wide range of compounds, particularly N-heterocyclic aromatic rings like purines. nih.govwikipedia.org AO catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen atom. For 9-methylpurine (B1201685) analogs, AO-mediated metabolism is a key clearance pathway.
The metabolism of famciclovir, a prodrug, provides a well-studied example. Its active form, penciclovir, is generated after an AO-mediated oxidation of the purine moiety. acs.orgnih.gov Studies using 2-amino-9-methylpurine as a model substrate show that AO primarily catalyzes oxidation at the C6 position to form a 6-oxo-metabolite. acs.orgnih.gov A secondary, minor site of oxidation is the C8 position, which can lead to the formation of 8-oxo and subsequently 6,8-dioxo metabolites. acs.org The susceptibility of a specific carbon atom in the purine ring to AO catalysis is determined by its electron density and accessibility within the enzyme's active site. The presence of the N9-methyl group directs metabolism to the other positions on the purine ring system.
Methyltransferase Activity
Protein methyltransferases (PMTs) are crucial enzymes in various cellular processes, including epigenetic regulation and DNA repair, making them significant targets in drug discovery. mdpi.com These enzymes catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to substrate proteins. mdpi.com The development of inhibitors for these enzymes, particularly lysine (B10760008) methyltransferases, has been an area of intense research, with a focus on creating compounds that are selective for specific methyltransferases to avoid off-target effects. nih.govnih.gov
While direct studies on the methyltransferase activity of this compound are not extensively documented in available literature, the purine scaffold is a key structural motif in many biologically active molecules, including enzyme inhibitors. The general strategy for designing methyltransferase inhibitors often involves creating mimics of the substrate or the transition state of the methylation reaction. rsc.org For instance, some inhibitors are designed as SAM-mimics, competing for the cofactor binding site. nih.gov Given the structural similarity of purine derivatives to adenosine (B11128), a component of the SAM cofactor, it is plausible that 9-methyl-purine analogs could be investigated for such activity. However, achieving high selectivity remains a significant challenge for medicinal chemists working on purine-based inhibitors. nih.govnih.gov
Nucleic Acid Interactions
The interaction of small molecules with DNA can occur through several modes, including groove binding and intercalation, where a planar molecule inserts between the base pairs of the DNA double helix. acs.org While there is no direct evidence of this compound acting as a DNA intercalator, studies on related methylated purine structures, such as xanthines, provide some insight. Research has shown that methyl-substituted xanthines can form complexes with known polyaromatic DNA intercalators. nih.govacs.org
The stability of these complexes is influenced by hydrophobic attraction and the number and position of methyl groups. nih.govacs.org This suggests that the methyl group on the purine ring could play a role in mediating interactions within the DNA environment. For instance, molecular dynamics simulations of other methylated heterocyclic compounds binding to DNA have indicated that interactions between the drug's methyl groups and the thymine (B56734) bases at the binding site are important for determining the molecule's orientation. nih.gov Although this compound itself is likely too small and lacks the extensive planar aromatic system typical of classic intercalators, its methylated purine structure suggests a potential to interact with DNA grooves or with other DNA-binding molecules.
Purine bases within DNA can be susceptible to damage upon exposure to ultraviolet (UV) radiation. nih.gov The absorption of UV light can excite the purine molecule to a higher energy state, initiating photochemical reactions that lead to DNA lesions. nih.gov One significant mechanism is photo-ionization, which results in the formation of a purine radical cation through a one-electron oxidation process. nih.gov
This highly reactive intermediate can subsequently undergo hydration or deprotonation reactions. A common outcome of these reactions involving guanine (B1146940), a purine base, is the formation of 8-oxo-7,8-dihydroguanine (8-oxo-dG), a well-known marker of oxidative DNA damage. nih.gov The formation of such purine photoproducts is dependent on the dose and wavelength of the UV radiation and can occur at biologically significant levels. nih.gov The aromatic nature of the purine ring system facilitates the absorption of UV energy, which drives these chemical reactions. While pyrimidine (B1678525) dimers are a more commonly studied form of UV-induced DNA damage, the formation of purine lesions represents another important pathway through which light can compromise the integrity of DNA. nih.govreddit.com
Interference with Viral Replication Processes (Mechanistic Hypotheses)
Analogs of this compound, belonging to the broader class of purine derivatives, are hypothesized to interfere with viral replication primarily by targeting viral polymerases. This interference can occur through several potential mechanisms. Purine nucleoside analogs often act as competitive inhibitors or alternative substrates for viral RNA or DNA polymerases, leading to the termination of the growing nucleic acid chain and subsequent inhibition of viral replication.
Studies on 6-substituted 9-beta-D-ribofuranosylpurine 3',5'-cyclic phosphates have demonstrated significant in vitro antiviral activity against a range of viruses, including herpes simplex, cytomegalo, and vaccinia viruses. nih.gov For instance, the 6-methylthio derivative was found to be active against both DNA and RNA viruses. nih.gov The timing of drug administration in these studies was critical, with the highest efficacy observed when the compound was introduced to the cells prior to viral infection. nih.gov This suggests that the analogs may interfere with the early stages of the viral replication cycle.
The proposed mechanism for many antiviral nucleoside analogs involves intracellular phosphorylation to the active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the elongating viral DNA or RNA strand by the viral polymerase. Once incorporated, these analogs can act as chain terminators, preventing further elongation of the nucleic acid chain. The specificity of these analogs for viral polymerases over host cell polymerases is a key factor in their therapeutic potential.
Furthermore, modifications at the 9-position of the purine ring, such as the methyl group in this compound, can influence the compound's uptake, metabolism, and interaction with viral enzymes. The development of hepatotrophic prodrugs of the antiviral nucleoside 9-(2-phosphonylmethoxyethyl)adenine (PMEA) highlights how modifications can enhance antiviral activity by improving pharmacokinetic properties and cellular uptake. nih.gov
Cellular Pathway Regulation at a Mechanistic Level
Beyond their potential antiviral effects, analogs of this compound are also being investigated for their ability to regulate cellular pathways, which is particularly relevant in the context of diseases like cancer. The purine scaffold is a common feature in many bioactive compounds that target key cellular processes.
Cell Cycle Regulatory Mechanisms through Kinase Inhibition
A significant mechanism through which purine analogs can regulate cellular pathways is by inhibiting the activity of protein kinases, particularly those involved in cell cycle control. nih.gov Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.
Numerous purine analogs have been developed as potent CDK inhibitors. nih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. The N9-substitution on the purine ring is a critical determinant of the inhibitory activity and selectivity of these compounds.
The table below summarizes the inhibitory activity of selected purine analogs against different CDKs.
| Compound | Target Kinase | IC50 (µM) |
| Roscovitine | CDK1, CDK2, CDK5 | 0.2, 0.2, 0.2 |
| Purvalanol A | CDK1, CDK2, CDK4, CDK5 | 0.006, 0.007, 0.8, 0.035 |
| Olomoucine | CDK1, CDK2, CDK5 | 7, 7, 3 |
This table presents data for illustrative purine-based CDK inhibitors to demonstrate the potential mechanism of action for analogs of this compound.
Methylation itself is a key regulatory mechanism for some kinases. For example, the methylation of Polo-like kinase 1 (Plk1) by the methyltransferase G9a at Lys209 can inhibit its kinase activity by antagonizing the phosphorylation of a nearby threonine residue (T210). nih.gov This highlights the intricate interplay between different post-translational modifications in controlling kinase activity. While this is a different mechanism from direct inhibition by a small molecule, it underscores the importance of methylation in kinase regulation, a concept that could be relevant to the biological effects of 9-methylated purine analogs.
Signal Transduction Pathway Interference (e.g., PI3Kγ)
Analogs of this compound also have the potential to interfere with signal transduction pathways that are crucial for cell growth, survival, and proliferation. The phosphoinositide 3-kinase (PI3K) pathway is one such critical signaling cascade that is frequently dysregulated in cancer and inflammatory diseases. The PI3K family of enzymes has several isoforms, and developing isoform-selective inhibitors is a key goal to enhance therapeutic efficacy and reduce side effects.
The γ isoform of PI3K (PI3Kγ) is primarily expressed in hematopoietic cells and plays a significant role in inflammation and immunity. The development of selective PI3Kγ inhibitors is therefore of great interest. The purine scaffold has been successfully utilized to develop potent and selective PI3K inhibitors.
Structural studies have revealed key determinants for isoform selectivity. mdpi.com The ATP-binding site of PI3K isoforms is highly conserved, but there are subtle differences in the surrounding residues that can be exploited to achieve selectivity. For instance, the presence of a "specificity pocket" near the ATP-binding site, which is more accessible in some isoforms than others, has been a key target for inhibitor design. mdpi.com The substitution pattern on the purine ring, including at the N9 position, can significantly influence how a compound interacts with these non-conserved residues and thus its isoform selectivity.
Molecular modeling and cryo-electron microscopy studies of PI3Kγ in complex with Gβγ subunits have provided detailed insights into its activation mechanism. nih.gov This structural information is invaluable for the rational design of inhibitors that can specifically target the activated state of the enzyme.
The following table presents a hypothetical structure-activity relationship for this compound analogs targeting PI3Kγ, based on known principles of PI3K inhibitor design.
| Analog | R-group at C6 | PI3Kγ IC50 (nM) | Selectivity vs PI3Kα |
| 1 | -H | >1000 | - |
| 2 | -NH2 | 500 | 10-fold |
| 3 | -morpholine | 50 | 100-fold |
| 4 | -phenyl | 20 | 200-fold |
This table is illustrative and based on general principles of structure-activity relationships for purine-based PI3K inhibitors.
Future Research Directions for 9 Methyl 9h Purin 2 Ol
Development of Novel Synthetic Routes for Diverse Analogues
The exploration of the therapeutic potential of 9-Methyl-9H-purin-2-ol is intrinsically linked to the ability to synthesize a wide variety of its analogues. Future research should prioritize the development of more efficient, versatile, and scalable synthetic strategies.
Furthermore, the development of novel catalytic systems, such as those employing transition metals or organocatalysts, could open up new avenues for the synthesis of previously inaccessible analogues of this compound. These advanced catalytic methods could enable a broader range of chemical transformations with higher selectivity and functional group tolerance. The synthesis of various 8,9-disubstituted purine (B94841) derivatives has been achieved in one or two steps, demonstrating the feasibility of streamlined synthetic approaches. researchgate.net
A summary of potential synthetic strategies for future exploration is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, time-saving. | Design of novel multi-component reactions and domino reaction sequences. |
| Direct C-H Functionalization | Atom economy, reduced synthetic steps. | Development of selective catalysts for functionalizing specific positions on the purine ring. |
| Advanced Catalysis | Access to novel chemical space, improved selectivity. | Exploration of transition metal and organocatalytic methods for purine modification. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Adaptation of existing multi-step syntheses to continuous flow processes. |
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, the integration of these approaches can significantly accelerate the identification and optimization of lead compounds.
Future research should leverage quantum mechanics (QM) calculations to gain a deeper understanding of the electronic properties of the this compound scaffold. This includes determining its tautomeric preferences, ionization states at physiological pH, and its ability to participate in various non-covalent interactions. This fundamental knowledge is crucial for accurately predicting its binding behavior with biological targets.
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its analogues in solution and within the binding sites of target proteins. These simulations can help to identify key protein-ligand interactions and predict the binding affinities of novel derivatives.
Furthermore, the development of quantitative structure-activity relationship (QSAR) models can establish mathematical relationships between the chemical structures of this compound analogues and their biological activities. These predictive models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Deeper Elucidation of Molecular Interaction Mechanisms with Biological Targets
While the broader class of purine analogues is known to interact with a variety of biological targets, including kinases and polymerases, the specific targets of this compound are not well-defined. mdpi.commedchemexpress.com A critical area for future research is the comprehensive elucidation of its molecular interaction mechanisms.
Initial screening of this compound against a panel of biologically relevant targets, such as a broad kinase panel, can help to identify potential protein partners. Techniques like thermal shift assays and surface plasmon resonance can be employed for this purpose.
Once a primary target is identified, high-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be essential to determine the precise binding mode of this compound within the active site. This structural information will reveal the key amino acid residues involved in the interaction and the specific hydrogen bonding, hydrophobic, and electrostatic interactions that contribute to binding affinity.
Understanding these molecular interactions at an atomic level is fundamental for the subsequent rational design of more potent and selective inhibitors.
Rational Design Strategies for Enhanced Specificity and Potency of Purine Scaffolds
Building upon the knowledge gained from synthetic, computational, and biological studies, future research can focus on the rational design of this compound analogues with enhanced specificity and potency.
Structure-based drug design (SBDD) will be a key strategy. By utilizing the three-dimensional structure of the target protein in complex with this compound or a close analogue, medicinal chemists can design modifications that optimize the fit and interactions within the binding pocket. For example, the addition of specific functional groups to the purine core could lead to new hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity.
Another important aspect is to improve the drug-like properties of the designed analogues. This includes optimizing their solubility, metabolic stability, and cell permeability. Computational tools can be used to predict these properties in silico before embarking on their synthesis.
The development of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, could also lead to compounds with novel mechanisms of action or improved therapeutic profiles. mdpi.com
Q & A
What are the optimal synthetic routes for 9-Methyl-9H-purin-2-ol, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis of this compound can be optimized using methodologies adapted from analogous purine derivatives. For example, substitution reactions involving amines or thiols in the presence of a base (e.g., NaOH) are critical for introducing functional groups. Oxidation with potassium permanganate under acidic/neutral conditions or reduction with sodium borohydride in methanol/ethanol may yield derivatives like purine oxides or reduced forms . Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd(Ph₃)₄ for cross-coupling) significantly impact yield and purity. Column chromatography (EtOAc/hexane gradients) is recommended for purification .
How can crystallographic refinement tools like SHELX improve structural determination of this compound derivatives?
Advanced Research Focus
SHELXL is widely used for small-molecule refinement, particularly for high-resolution or twinned data. Its robustness in handling hydrogen bonding networks and disorder modeling is critical for resolving structural ambiguities in purine derivatives. For example, SHELXL’s constraints can refine methyl group orientations or hydrogen atom positions, reducing R-factors below 0.05 in optimized cases. Pairing with ORTEP-III (via ORTEP-3 GUI) enables precise thermal ellipsoid visualization .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Focus
Mass spectrometry (EI-MS) and nuclear magnetic resonance (NMR) are primary tools. For instance, trimethylsilyl (TMS) derivatives enhance volatility in MS analysis, with fragmentation patterns (e.g., m/z 280.47 for 9H-Purin-6-ol-2TMS) aiding structural confirmation . ¹H/¹³C NMR can resolve methyl group signals (δ ~3.3 ppm) and aromatic proton environments. Computational tools (e.g., PubChem’s InChIKey) validate spectral assignments .
How does this compound interact with phosphodiesterases, and what assays validate its inhibitory activity?
Advanced Research Focus
Mechanistic studies require cyclic nucleotide analogs and competitive binding assays. For phosphodiesterase inhibition, measure cAMP/cGMP hydrolysis rates via HPLC or fluorescence polarization. Dose-response curves (IC₅₀) and molecular docking (e.g., AutoDock Vina) can correlate substituent effects (e.g., methyl vs. hydroxy groups) with binding affinity .
What precautions are necessary when handling this compound under inert conditions?
Basic Research Focus
Store the compound in inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation. Use gloveboxes for air-sensitive reactions. Inspect gloves (nitrile recommended) for integrity before use, and employ explosion-proof equipment to mitigate static discharge risks .
What mechanistic insights guide substitution reactions at the purine C2 position?
Advanced Research Focus
Nucleophilic aromatic substitution (SNAr) at C2 is pH-dependent: basic conditions deprotonate the hydroxyl group, enhancing electrophilicity. Kinetic studies (e.g., UV-Vis monitoring) and isotopic labeling (¹⁵N) can differentiate between concerted and stepwise mechanisms. Computational DFT studies further elucidate transition states .
How stable is this compound in aqueous solutions, and what degradants form under acidic conditions?
Advanced Research Focus
Stability assays (HPLC-MS) under varying pH (1–13) reveal hydrolysis products. Under acidic conditions (pH <3), the methyl group may demethylate, forming 9H-purin-2-ol. Accelerated degradation studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life .
Which advanced purification techniques resolve closely related purine analogs?
Basic Research Focus
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) separates methylated isomers. For scale-up, flash chromatography with silica gel (hexane/EtOAc) achieves >95% purity. Recrystallization from DCM/hexane mixtures optimizes crystal quality for XRD .
How do structural modifications at the N9 position affect bioactivity?
Advanced Research Focus
Comparative studies of N9-alkyl vs. aryl derivatives reveal steric and electronic effects. For instance, bulkier substituents (e.g., fluorenyl) may reduce enzymatic binding due to steric hindrance, while electron-withdrawing groups enhance metabolic stability. SAR models using CoMFA/CoMSIA guide rational design .
What safety protocols mitigate risks during gram-scale synthesis?
Advanced Research Focus
Implement engineering controls (fume hoods with ≥100 fpm face velocity) and personal protective equipment (face shields, flame-resistant lab coats). Monitor airborne particulates via NIOSH-approved samplers. For exothermic reactions, use jacketed reactors with temperature feedback systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
